3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione is a heterocyclic compound with a unique structure that includes both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable dione and an amine, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the imino group can produce primary amines.
Scientific Research Applications
3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione exerts its effects is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: A compound with a similar quinone structure, used in the synthesis of various heterocyclic compounds.
Indole Derivatives: Compounds with similar heterocyclic structures, known for their biological activities.
Uniqueness
3-Amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
850176-62-4 |
---|---|
Molecular Formula |
C5H4N2O3 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
3-amino-4-hydroxy-5-iminocyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C5H4N2O3/c6-1-3(8)2(7)5(10)4(1)9/h6,8H,7H2 |
InChI Key |
CUFZVGYVCWYPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=N)C(=O)C1=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.